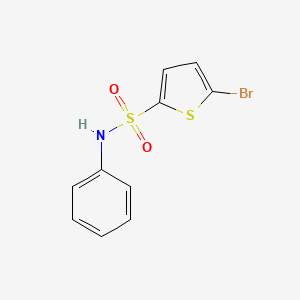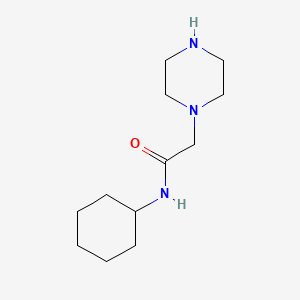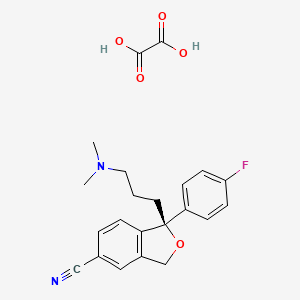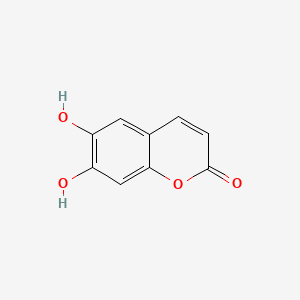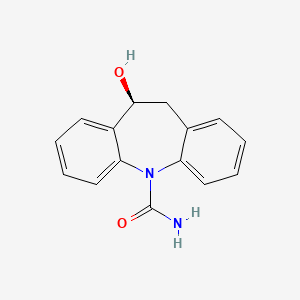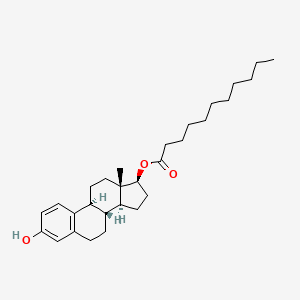
Estradiol undecylate
Overview
Description
Estradiol undecylate is a synthetic estrogen ester, specifically the C17β undecanoate ester of estradiol. It is a long-acting prodrug of estradiol, which means it is converted into estradiol in the body. This compound has been used in hormone therapy for transgender women and in the treatment of prostate cancer in men .
Scientific Research Applications
Estradiol undecylate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in hormone therapy for transgender women and in the treatment of prostate cancer in men.
Industry: Utilized in the formulation of long-acting injectable medications.
Mechanism of Action
Estradiol undecylate acts as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of reproductive tissues, bone density, and cardiovascular health .
Safety and Hazards
Estradiol undecylate may cause suspected carcinogenic effects, reproductive toxicity, effects on or via lactation, and long-term aquatic hazards . It may also cause breast tenderness, breast development, feminization, sexual dysfunction, infertility, fluid retention, and cardiovascular issues . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing vapors/dust, not ingesting, not smoking, and keeping away from heat and sources of ignition .
Future Directions
Estradiol undecylate was first described in 1953 and was introduced for medical use by 1956 . It remained in use as late as the 2000s before being discontinued . It was marketed in Europe, but does not seem to have ever been available in the United States . There is interest in the transgender community about the potential use of this compound due to its long half-life and the possibility of less frequent injections .
Biochemical Analysis
Biochemical Properties
Estradiol undecylate functions as an estrogen and acts as an agonist of the estrogen receptor, which is the biological target of estrogens like estradiol . Upon administration, this compound is cleaved by esterases in the liver, blood, and tissues to release estradiol and undecanoic acid . The released estradiol then binds to estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. This binding initiates a cascade of biochemical reactions that regulate gene expression and cellular functions .
Cellular Effects
This compound influences various types of cells and cellular processes by binding to estrogen receptors. This binding affects cell signaling pathways, gene expression, and cellular metabolism . In target tissues such as the breast, uterus, and bone, this compound promotes cell proliferation and differentiation. It also plays a crucial role in maintaining bone density and regulating the menstrual cycle . Additionally, this compound has been shown to impact the hypothalamic-pituitary-gonadal axis, influencing the secretion of gonadotropins and other hormones .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to estrogen receptors, which are intracellular proteins that function as transcription factors . This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function . This compound also influences the ubiquitination and degradation of estrogen receptors, which is a key mechanism for regulating receptor levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. The compound is known for its prolonged duration of action, with effects lasting from 1 to 4 months depending on the dosage . Studies have shown that this compound maintains its stability in biological systems, allowing for sustained release of estradiol over time . Long-term effects observed in in vitro and in vivo studies include changes in cellular function, hormone levels, and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound effectively suppresses testosterone levels and promotes feminization in male animals . At higher doses, it can cause adverse effects such as cardiovascular issues, fluid retention, and breast development . Threshold effects have been observed, with significant changes in hormone levels and cellular function occurring at specific dosage levels .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it is cleaved by esterases to release estradiol and undecanoic acid . The estradiol is then further metabolized through hydroxylation, sulfation, and glucuronidation pathways . These metabolic processes involve enzymes such as cytochrome P450s, sulfotransferases, and UDP-glucuronosyltransferases . The metabolites are eventually excreted in the urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via binding to plasma proteins such as albumin and sex hormone-binding globulin . This binding facilitates the transport of this compound to target tissues, where it can exert its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues and exert prolonged effects .
Subcellular Localization
This compound and its active form, estradiol, are primarily localized in the nucleus of target cells . Upon entering the cell, estradiol binds to estrogen receptors, which then translocate to the nucleus . In the nucleus, the receptor-ligand complex binds to DNA and regulates gene transcription . This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol undecylate is synthesized through the esterification of estradiol with undecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Estradiol undecylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form estrone, a less potent estrogen.
Reduction: The compound can undergo reduction reactions to form various metabolites.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Estradiol and undecanoic acid.
Oxidation: Estrone.
Reduction: Various reduced metabolites of estradiol.
Comparison with Similar Compounds
Estradiol undecylate is unique among estrogen esters due to its long duration of action. Similar compounds include:
- Estradiol acetate
- Estradiol benzoate
- Estradiol cypionate
- Estradiol valerate
- Estradiol diundecylate
- Estradiol diundecylenate
Compared to these compounds, this compound has a longer duration of action, making it suitable for long-term hormone therapy .
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUMRBWIWWBGW-GVGNIZHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023003 | |
| Record name | Estradiol undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3571-53-7 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol undecylate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estradiol undecylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL UNDECYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



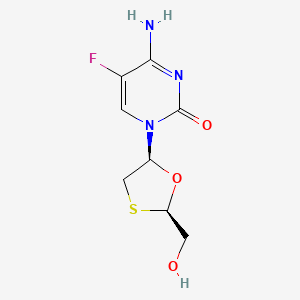
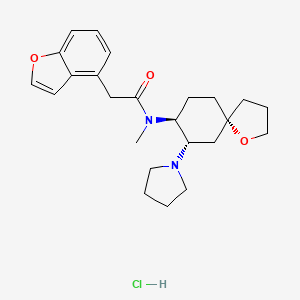
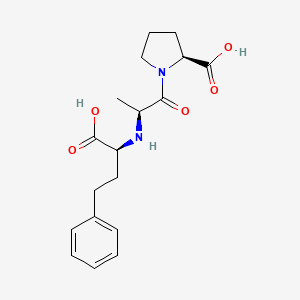

![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
